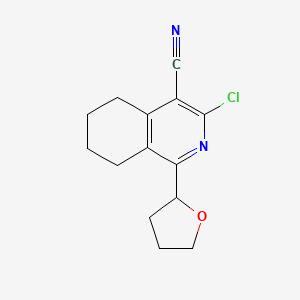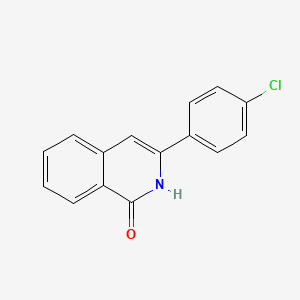
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is a diazirine compound characterized by the presence of both chlorophenoxy and phenoxy groups. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine typically involves the reaction of 4-chlorophenol with phenol in the presence of a diazirine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 4-chlorophenol, followed by its reaction with phenol and a diazirine precursor under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazirine ring to a diaziridine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diaziridine derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions and protein-ligand binding.
Biology: Employed in the identification of binding sites on proteins and nucleic acids.
Medicine: Utilized in drug discovery to identify potential drug targets and binding sites.
Industry: Applied in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of molecular interactions and binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
3-(4-Chlorophenoxy)benzaldehyde: Used in the synthesis of fatty acid amide hydrolase inhibitors.
Uniqueness
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is unique due to its diazirine ring, which allows for photoaffinity labeling. This property is not shared by many other chlorophenoxy compounds, making it particularly valuable for studying molecular interactions.
Eigenschaften
CAS-Nummer |
651306-56-8 |
|---|---|
Molekularformel |
C13H9ClN2O2 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
3-(4-chlorophenoxy)-3-phenoxydiazirine |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-6-8-12(9-7-10)18-13(15-16-13)17-11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
DIWHVYMBLAPJED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


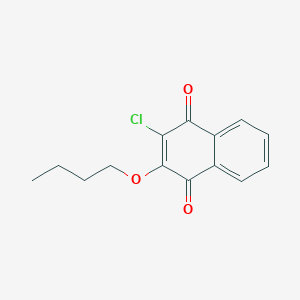
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
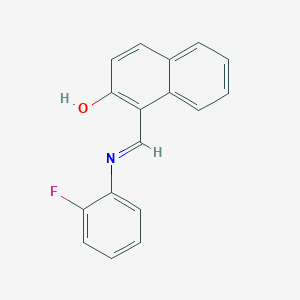

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
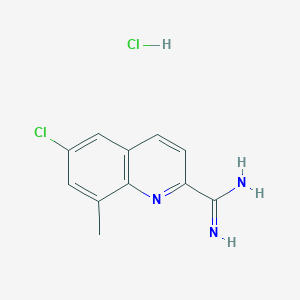
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)



![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
